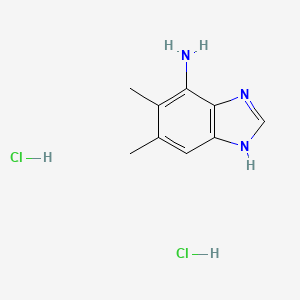
N-dimethyl-N'-(3-aminopropyl)-1,3-diaminopropane trihydrochloride
描述
N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride is a chemical compound with the molecular formula C10H25N3·3HCl. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with dimethyl and aminopropyl groups. This compound is commonly used in various chemical and biological applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride typically involves the reaction of 1,3-propanediamine with dimethylamine and 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or distillation to obtain the trihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the halogenated compound used
科学研究应用
N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
作用机制
The mechanism of action of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their biological functions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride can be compared with other similar compounds, such as:
N,N-dimethyl-1,3-propanediamine: Similar structure but lacks the aminopropyl group, resulting in different reactivity and applications.
N,N-dimethylethylenediamine: Contains an ethylene backbone instead of a propylene backbone, leading to variations in chemical properties and uses.
N,N-diethyl-1,3-propanediamine: Substituted with ethyl groups instead of methyl groups, affecting its steric and electronic characteristics.
These comparisons highlight the unique features of N-dimethyl-N’-(3-aminopropyl)-1,3-diaminopropane trihydrochloride, such as its specific functional groups and their influence on its chemical behavior and applications.
属性
IUPAC Name |
N'-[3-(dimethylamino)propyl]propane-1,3-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c1-11(2)8-4-7-10-6-3-5-9;;;/h10H,3-9H2,1-2H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXTWONEXKRXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride](/img/structure/B7829915.png)


![2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]propanoic acid](/img/structure/B7829925.png)


![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7829944.png)


![ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate](/img/structure/B7829972.png)
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7829977.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/structure/B7829982.png)
![N-{[(2-nitrophenyl)amino]carbonyl}alanine](/img/structure/B7830004.png)
